5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
Overview
Description
The compound "5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The presence of a 4-hydroxyphenyl group suggests potential for interaction with biological targets, and the substitution pattern on the imidazolidine ring could influence its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of imidazolidine derivatives often involves the reaction of isocyanates with amines or other nucleophiles. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Similarly, the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones can be achieved through the reaction of substituted phenyl isocyanates with certain nitriles, followed by a series of hydrolysis and rearrangement steps . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is characterized by a five-membered ring containing two nitrogen atoms. The substitution of the ring can significantly affect the molecular geometry and electronic structure, as seen in the case of 1-methyl-5,5-diphenylimidazolidine-2,4-dione, where the two phenyl rings are not coplanar with the imidazole ring . The presence of a hydroxyphenyl group in the compound of interest would likely contribute to additional hydrogen bonding and could influence the overall conformation and stability of the molecule.
Chemical Reactions Analysis
Imidazolidine derivatives can participate in various chemical reactions, including Michael addition reactions, as seen with certain imidazolidine catalysts . The reactivity of the compound "5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione" could be explored in similar conjugate addition reactions or other transformations relevant to its potential pharmacological applications. Additionally, the compound could potentially form complexes with transition metals, as observed with related thioxoimidazolidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are influenced by their substitution patterns. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and basicity of the molecule, as well as its reactivity in hydrolysis reactions . The hydroxyphenyl group in the compound of interest is likely to contribute to its solubility in polar solvents and could also affect its pharmacokinetic properties.
Scientific Research Applications
ERK1/2 Inhibitors in Cancer Treatment
A study by Li et al. (2009) explored analogs of thiazolidine-dione derivatives, focusing on their potential as ERK1/2 substrate-specific inhibitors. This research provides insights into developing new compounds for cancer therapy by targeting specific substrates of ERK1/2, a critical pathway in many cancers (Li et al., 2009).
Antidiabetic and Hypolipidemic Agents
Sohda et al. (1982) synthesized compounds similar to thiazolidine-dione, evaluating their hypoglycemic and hypolipidemic activities. This research indicates the potential of such compounds in treating diabetes and associated lipid disorders (Sohda et al., 1982).
Analogs of Alkaloids Naamidine A and G
Witchard and Watson (2010) conducted a synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogs, resembling the structure of alkaloids Naamidine A and G. Their research could pave the way for new therapeutic compounds inspired by these natural products (Witchard & Watson, 2010).
Microwave-Assisted Synthesis
Rábarová et al. (2004) demonstrated the utility of microwave irradiation in synthesizing compounds with active methylene groups, including imidazolidine-dione derivatives. This technique offers a faster and more efficient method for chemical synthesis, potentially useful in drug development (Rábarová et al., 2004).
Serotonin Receptor Research
Handzlik et al. (2011) explored phenylpiperazine derivatives of imidazolidine-dione for their potential as serotonin receptor ligands. Such research is significant for developing treatments for neurological and psychiatric disorders (Handzlik et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(10(16)13-11(17)14-12)7-6-8-2-4-9(15)5-3-8/h2-5,15H,6-7H2,1H3,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIFFZGCVHKMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406929 | |
Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
CAS RN |
91567-45-2 | |
Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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